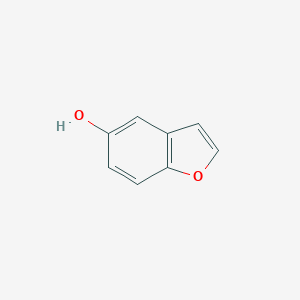

Benzofuran-5-ol

概要

説明

Benzofuran-5-ol is a chemical compound that belongs to the class of benzofurans, which are organic compounds containing a benzene ring fused to a furan ringThis compound is particularly noted for its antifungal properties .

準備方法

Synthetic Routes and Reaction Conditions: Benzofuran-5-ol can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of catalysts such as copper chloride and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene in solvents like dimethylformamide .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of raw materials .

化学反応の分析

Types of Reactions: Benzofuran-5-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding quinone derivatives.

Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofurans .

科学的研究の応用

Antimicrobial and Antifungal Activities

Benzofuran-5-ol derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial and fungal strains.

Case Studies

- Antifungal Activity : A study synthesized several this compound derivatives, which displayed potent antifungal activity against Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values ranged from 1.6 to 12.5 μg/mL, indicating strong efficacy compared to standard antifungal agents like 5-fluorocytosine .

- Broad-Spectrum Antimicrobial Agents : Another investigation focused on the synthesis of benzofuran-based compounds that demonstrated broad-spectrum antimicrobial activity. The most active compound exhibited an MIC value of 31.25 μg/mL against drug-resistant Pseudomonas aeruginosa .

Data Table: Antimicrobial Efficacy of this compound Derivatives

| Compound ID | Target Organism | Activity Type | MIC (μg/mL) |

|---|---|---|---|

| Compound 20 | Candida krusei | Antifungal | 1.6 |

| Compound 21 | Aspergillus niger | Antifungal | 12.5 |

| Compound 40 | Pseudomonas aeruginosa | Antibacterial | 31.25 |

Anticancer Properties

This compound has shown promise in cancer therapy due to its ability to inhibit tumor cell proliferation.

Case Studies

- Inhibition of Cancer Cell Lines : Various benzofuran derivatives were evaluated for their anticancer activities against human ovarian cancer cell lines (A2780). Notably, compounds with IC50 values around 11 to 12 μM demonstrated significant growth inhibition, suggesting their potential as therapeutic agents in oncology .

- Mechanism of Action : Some studies suggest that benzofuran derivatives may exert their anticancer effects through the inhibition of specific kinases involved in cancer progression, such as Src kinase .

Data Table: Anticancer Activity of Benzofuran Derivatives

| Compound ID | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 32 | A2780 | 12 | Src kinase inhibition |

| Compound 36 | Various cancer types | 10 | Multi-target inhibition |

Neuroprotective Effects

Research has identified this compound analogues as potential neuroprotective agents, particularly in conditions like stroke and traumatic brain injury.

Case Studies

- Neuroprotection : A series of benzofuran derivatives were synthesized and evaluated for their antioxidant properties. One compound was found to protect neurons from oxidative stress and showed promise in preventing lipid peroxidation in brain tissues .

Data Table: Neuroprotective Activity of Benzofuran Derivatives

| Compound ID | Activity Type | Effectiveness |

|---|---|---|

| Compound 22 | Lipid peroxidation | Significant inhibition observed |

| Compound 22 | Brain penetration | High penetration efficacy noted |

作用機序

The mechanism of action of benzofuran-5-ol involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungal cells, leading to cell death . The hydroxyl group at the C-6 position of benzofuran is essential for its antibacterial activity, and the functional groups at the C-3 position play a crucial role in its selectivity .

類似化合物との比較

Benzothiophene: Similar to benzofuran, but with a sulfur atom replacing the oxygen in the furan ring.

Coumarin: Contains a benzene ring fused to a pyrone ring.

Xanthone: Consists of a benzene ring fused to a pyranone ring.

Uniqueness: Benzofuran-5-ol is unique due to its specific structural features and the presence of a hydroxyl group, which contributes to its distinct biological activities. Unlike benzothiophene and coumarin, this compound exhibits significant antifungal properties, making it a valuable compound in medicinal chemistry .

生物活性

Benzofuran-5-ol is a compound belonging to the benzofuran family, which is characterized by its unique bicyclic structure comprising a fused benzene and furan ring. This compound has garnered significant attention in recent years due to its diverse biological activities, making it a promising candidate for pharmaceutical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Biological Activities

Benzofuran derivatives, including this compound, exhibit a wide range of biological activities, such as:

- Antifungal Activity : Studies have shown that this compound derivatives demonstrate potent antifungal properties against various fungal pathogens, including Candida, Aspergillus, and Cryptococcus species .

- Antitumor Activity : Research indicates that certain benzofuran compounds possess significant anticancer properties, with some derivatives exhibiting cytotoxic effects against human cancer cell lines .

- Antimicrobial Activity : Benzofuran derivatives have been reported to exhibit antibacterial and antiviral activities, making them potential candidates for treating infectious diseases .

- Anti-inflammatory Effects : Some studies suggest that benzofuran compounds can reduce inflammation, which may be beneficial in treating inflammatory diseases .

Antifungal Activity

Research conducted on various this compound derivatives has demonstrated their effectiveness as antifungal agents. For instance, a study synthesized several benzofuran-5-ols and tested their antifungal activity in vitro. The results indicated that many of these compounds exhibited significant antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 12.5 μg/mL against different fungal strains .

| Compound | MIC (μg/mL) | Fungal Strain Tested |

|---|---|---|

| 20 | 1.6 | C. krusei |

| 21 | 12.5 | A. niger |

Antitumor Activity

The anticancer potential of benzofuran derivatives has been extensively studied. A series of compounds were synthesized and evaluated for their cytotoxicity against the A2780 human ovarian cancer cell line. Notably, compounds with IC50 values of 11 μM and 12 μM showed promising anticancer activity .

| Compound ID | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 32 | 12 | A2780 |

| 33 | 11 | A2780 |

Case Studies

- Antifungal Efficacy : In a study by Gundogdu-Karaburun et al., several this compound derivatives were synthesized and tested against various fungal pathogens. The findings revealed that some compounds exhibited antifungal activity comparable to established antifungals like 5-fluorocytosine, indicating their potential as new therapeutic agents against fungal infections .

- Antitumor Research : A recent investigation into the structure-activity relationship (SAR) of benzofuran derivatives highlighted the significance of substituents at specific positions on the benzofuran ring in enhancing cytotoxicity against cancer cells. This study emphasized the importance of further exploration into the modification of these compounds to optimize their anticancer properties .

特性

IUPAC Name |

1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFOPMSVNDORMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470002 | |

| Record name | Benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-10-6 | |

| Record name | Benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2,3-dihydro-1-benzofuran-5-ol derivatives in protecting against neurological damage?

A: Research suggests that 2,3-dihydro-1-benzofuran-5-ol analogues, structurally similar to α-tocopherol (Vitamin E), act as potent radical scavengers [, ]. They protect against neurological damage by inhibiting lipid peroxidation, a process triggered by excessive oxygen-derived radicals in conditions like stroke and trauma [, ]. Specifically, these compounds can prevent the consumption of α-tocopherol while simultaneously inhibiting the formation of malondialdehyde, a marker of lipid peroxidation []. This protective effect has been demonstrated in both in vitro and in vivo models [, ]. For example, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride (MDL) showed promising neuroprotective effects in mice subjected to head injury [].

Q2: How does the structure of 2,3-dihydro-1-benzofuran-5-ol derivatives influence their brain penetration and distribution?

A: Studies indicate that the lipophilicity of 2,3-dihydro-1-benzofuran-5-ol analogues plays a crucial role in their brain penetration []. While MDL exhibits superior radical scavenging capacity compared to α-tocopherol, its lower lipophilicity (log P of 1.91) still allows for rapid brain penetration and even distribution across various brain regions []. This suggests that modifications to the structure, particularly those affecting lipophilicity, can significantly impact the compound's ability to reach its target sites within the brain.

Q3: Beyond neurological applications, what other biological activities have been reported for benzofuran-5-ol derivatives?

A: Research on Tapirira guianensis, a tree native to the Brazilian Atlantic forest, revealed the presence of novel alkenyl dihydrobenzofuranoids in its seed extracts []. These compounds, alongside other identified components like β-sitosterol, quercetin, and gallic acid, contribute to the extract's antioxidant activity []. Specifically, the CH2Cl2 soluble fraction of the seed extract demonstrated moderate activity against brine shrimp, suggesting potential cytotoxic properties []. This finding highlights the diverse biological activities of this compound derivatives and their potential applications beyond neurological disorders.

Q4: What analytical techniques are employed to identify and characterize this compound derivatives in natural sources and synthetic preparations?

A: The identification and characterization of this compound derivatives heavily rely on spectrometric data analysis []. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for elucidating the structures of these compounds. For instance, researchers utilized these techniques to identify the new alkenyl dihydrobenzofuranoids isolated from Tapirira guianensis seed extract []. These analytical methods provide detailed information about the compound's structure, confirming its identity and purity.

Q5: What are the future directions for research on this compound and its derivatives?

A5: Further research is warranted to fully understand the therapeutic potential of this compound derivatives. This includes:

- Structure-Activity Relationship (SAR) studies: Investigating how specific structural modifications impact the compound's activity, potency, and selectivity for various targets would be crucial for drug development [].

- Drug delivery and targeting: Developing strategies to enhance the delivery of these compounds to specific tissues, particularly the brain, could improve their therapeutic efficacy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。